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Abstract

Lenvatinib is a potent oral multi-receptor tyrosine kinase inhibitor used in the treatment of
various cancers, including thyroid, renal cell, and hepatocellular carcinomas. Its efficacy stems
from its ability to target multiple signaling pathways involved in tumor growth and angiogenesis.
This document provides detailed application notes and protocols for the chemical synthesis
and purification of Lenvatinib, intended for use by researchers, scientists, and drug
development professionals. The synthesis involves a multi-step process, including the
preparation of key intermediates, a final coupling reaction, and subsequent purification to yield
the active pharmaceutical ingredient (API). The provided protocols are a compilation of
established methods, offering a comprehensive guide for laboratory-scale synthesis.

Introduction

Lenvatinib's mechanism of action involves the inhibition of vascular endothelial growth factor
(VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors
(FGFR1, FGFR2, FGFRS3, and FGFR4), platelet-derived growth factor (PDGF) receptor alpha
(PDGFRa), as well as KIT and RET proto-oncogenes. This broad-spectrum inhibition disrupts
tumor cell proliferation and angiogenesis. The synthesis of Lenvatinib is a complex process that
requires careful control of reaction conditions to ensure high yield and purity of the final
product. These application notes provide a detailed overview of a common synthetic route and
purification strategies.
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Lenvatinib Signaling Pathways

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases. A
simplified diagram of the primary signaling pathways targeted by Lenvatinib is presented below.
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Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Lenvatinib Synthesis Workflow

The synthesis of Lenvatinib can be accomplished through various routes. A common approach
involves the synthesis of two key intermediates, 4-amino-3-chlorophenol and 4-chloro-7-
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methoxyquinoline-6-carboxamide, followed by a coupling reaction and final purification. The
overall workflow is depicted below.
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Caption: Overview of Lenvatinib synthesis and purification.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of key intermediates and

the final product.

Synthesis of Key Intermediates

Table 1: Summary of Reaction Conditions for Intermediate Synthesis
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Protocol 1: Synthesis of 4-Amino-3-chlorophenol[1]

o Acetylation of p-Aminophenol: To a solution of p-aminophenol in a suitable solvent, add
triethylamine and acetic anhydride. Stir the reaction mixture at room temperature for 2 hours.
After completion, the product, 4-acetamidophenyl acetate, can be isolated by precipitation
and filtration.

e Chlorination: Dissolve 4-acetamidophenyl acetate in acetic acid. Add N-chlorosuccinimide
portion-wise while maintaining the temperature. Stir the mixture at room temperature for 12
hours. The chlorinated product, 4-acetamido-3-chlorophenyl acetate, is then isolated.

e Hydrolysis: To 1509 of 4-acetamido-3-chlorophenyl acetate, add 700 mL of 6M potassium
hydroxide solution. Heat the mixture to 90-100°C and stir for 6 hours. After cooling, adjust
the pH to 5-6 with concentrated hydrochloric acid to precipitate the product. Filter the solid,
wash with water, and dry to obtain 4-amino-3-chlorophenol.

Protocol 2: Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide[3]

o Methylation of 4-Cyano-3-hydroxyaniline: Dissolve 134g of 4-cyano-3-hydroxyaniline in 500
mL of N,N-dimethylformamide (DMF). Add 32g of tetrabutylammonium bromide and 268g of
potassium carbonate. Heat the mixture to 110°C and slowly add 100g of dimethyl carbonate.
Continue the reaction for 8 hours. After cooling, the product, 4-cyano-3-methoxyaniline, is
isolated by extraction and recrystallization.

e Cyclization: React 4-cyano-3-methoxyaniline with diethyl malonate in the presence of
polyphosphoric acid at 80-100°C for 10 hours to form 6-cyano-7-methoxy-4-quinolone.

e Chlorination: Dissolve 50g of 6-cyano-7-methoxy-4-quinolone in 80 mL of thionyl chloride
and reflux for 5 hours. After the reaction, remove the excess thionyl chloride under reduced
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pressure. The residue is poured into ice water to precipitate the product, 6-cyano-7-methoxy-
4-chloroquinoline.

o Hydrolysis: Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in a 1:1500 mixture of
glacial acetic acid and water. Heat to 80°C for 24 hours. Cool the reaction mixture and add
ice water to precipitate the product. Filter, wash the solid until neutral, and dry to obtain 4-
chloro-7-methoxyquinoline-6-carboxamide.

Final Coupling and Salt Formation

Table 2: Summary of Reaction Conditions for Lenvatinib Synthesis and Salt Formation
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Protocol 3: Synthesis of Lenvatinib (Base)[4]
e Urea Intermediate Formation:
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o Suspend 60.0 g of 4-amino-3-chlorophenol hydrochloride in 180 mL of 2-
methyltetrahydrofuran and cool to 0-5°C.

o Add a solution of 58.8 g of NaHCO3 in 650 mL of water dropwise.

o Add a solution of 57.4 g of phenyl chloroformate in 96 mL of 2-methyltetrahydrofuran
dropwise, keeping the temperature below 10°C.

o Stir for 10 minutes, then separate the phases.
o To the organic phase, add 37.9 g of cyclopropylamine and stir at 50°C for 3 hours.

o After acidic workup, the product, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is
crystallized from ethyl acetate/n-heptane.

e Coupling Reaction:

o Suspend 0.983 g of 4-chloro-7-methoxyquinoline-6-carboxamide and 1.13 g of 1-(2-
chloro-4-hydroxyphenyl)-3-cyclopropylurea in 20 mL of dimethyl sulfoxide (DMSO).

o Add 2.71 g of cesium carbonate and stir the mixture at 70°C for 23 hours.

o Cool the reaction mixture to room temperature and add 50 mL of water to precipitate the
crude Lenvatinib base.

o Filter and dry the solid.

Protocol 4: Formation of Lenvatinib Mesylate[5][6]

e Suspend 20 g of Lenvatinib base in a mixed solvent of 180 mL of methanol and 20 mL of
water.

e Slowly add 4.5 g of methanesulfonic acid dropwise and stir at room temperature for 30
minutes.

e Heat the mixture to 55°C until the solid dissolves completely.

« Filter the hot solution and allow it to cool naturally to room temperature.
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 Stir at room temperature for 20 hours to allow for crystallization.

» Centrifuge to collect the solid, which is then dried at a constant temperature of 25°C to yield
Lenvatinib mesylate.

Purification Methods

High purity of Lenvatinib is crucial for its use as an active pharmaceutical ingredient. The
primary methods for purification are crystallization and column chromatography.

Crystallization

Crystallization is a key step in purifying the final Lenvatinib product and its mesylate salt. The
choice of solvent system is critical for obtaining high purity and a specific polymorphic form.

Protocol 5: Recrystallization of Lenvatinib (Base)[4]

Dissolve the crude Lenvatinib (1.58 g) in 7.8 mL of DMSO at 70°C.

e Cool the solution to room temperature and add 23.7 mL of dichloromethane over 15 minutes.
 Stir the mixture at room temperature for 16 hours, followed by 1 hour at 0-5°C.

« Filter the suspension and wash the solid with a 1:3 mixture of DMSO:dichloromethane.
 Triturate the solid with pure dichloromethane three times.

e Dry the solid under vacuum at 60°C for 24 hours to yield purified Lenvatinib with a purity of
>99.5%.

Protocol 6: Formation of Different Crystalline Forms of Lenvatinib Mesylate

Different crystalline forms (polymorphs) of Lenvatinib mesylate can be obtained by varying the
crystallization solvent and conditions.

o Form A: Can be prepared by reacting Lenvatinib base with methanesulfonic acid in
acetonitrile and heating to 60-65°C, followed by cooling.
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e Form M: Prepared by adding methanesulfonic acid to a suspension of Lenvatinib base in
acetonitrile and stirring at room temperature for an extended period (e.g., 24 hours).[7]

o Amorphous Form: Can be obtained by dissolving Lenvatinib mesylate in purified water and
then freeze-drying.[8]

Column Chromatography

While crystallization is the primary method for final purification, column chromatography can be
employed to purify intermediates or the crude final product, especially to remove closely related

impurities.

Table 3: Exemplary Column Chromatography Conditions

Compound Stationary Phase Mobile Phase Elution
Lenvatinib Dichloromethane:Met

] Silica Gel Isocratic
Intermediate hanol (e.g., 20:1 v/v)

Dichloromethane:Met

Crude Lenvatinib Silica Gel Isocratic
hanol (e.g., 10:1 v/v)

Note: The optimal conditions for column chromatography, including the specific mobile phase
ratio, may need to be determined empirically based on the impurity profile of the material to be
purified. Thin-layer chromatography (TLC) is a useful tool for developing the appropriate
solvent system.

Conclusion

The synthesis and purification of Lenvatinib are multi-step processes that require careful
execution and control of experimental parameters. The protocols provided in these application
notes offer a detailed guide for the laboratory-scale preparation of this important anti-cancer
drug. By following these procedures, researchers can obtain high-purity Lenvatinib for further
studies and development. It is essential to adhere to all laboratory safety protocols when
handling the reagents and solvents involved in this synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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